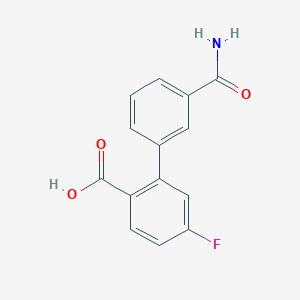
4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid (3-FACPA) is a synthetic compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid with a molecular weight of 212.2 g/mol and a melting point of 187-189°C. 3-FACPA is a versatile compound with numerous applications in biochemical and physiological research and is often used as a model compound to study the effects of various compounds on biochemical and physiological systems.
科学的研究の応用
4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological research. It has been used to study the effects of various compounds on biochemical and physiological systems, such as the effects of drugs on enzyme activity and the effects of hormones on cell signaling pathways. It has also been used to study the structure and function of proteins, as well as to investigate the effects of various compounds on the structure and function of proteins.
作用機序
4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid, 95% is known to interact with proteins in a number of ways. It can form covalent bonds with proteins, as well as non-covalent interactions such as hydrogen bonds and Van der Waals forces. It can also act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid, 95% has been found to have a number of effects on biochemical and physiological systems. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmission. It has also been found to affect the structure and function of proteins, as well as the activity of certain hormones. Additionally, it has been found to have an effect on cell signaling pathways, which can lead to changes in cell proliferation and differentiation.
実験室実験の利点と制限
4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and can be synthesized in a relatively short amount of time. Additionally, it has a low toxicity and is stable in a variety of conditions. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, it can be difficult to accurately measure its concentration in solution due to its low solubility.
将来の方向性
The use of 4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid, 95% in scientific research has only just begun to be explored, and there are a number of potential future directions for its use. One potential direction is to investigate the effects of 4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid, 95% on other biochemical and physiological systems, such as the cardiovascular system. Additionally, further research could be done to explore the effects of 4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid, 95% on the structure and function of proteins, as well as its potential use as an inhibitor of certain enzymes. Finally, 4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid, 95% could be studied further to determine its potential utility as a drug or drug target.
合成法
4-(3-Aminocarbonylphenyl)-3-fluorobenzoic acid, 95% can be synthesized from commercially available benzene and 3-aminocarbonylphenol. The reaction is carried out in an inert atmosphere at a temperature of 100-110°C for 3-4 hours. The product is then purified by recrystallization from a suitable solvent. The yield of the reaction is typically in the range of 80-90%.
特性
IUPAC Name |
4-(3-carbamoylphenyl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-12-7-10(14(18)19)4-5-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNITGACXRQGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689866 |
Source


|
| Record name | 3'-Carbamoyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-63-3 |
Source


|
| Record name | 3'-Carbamoyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














